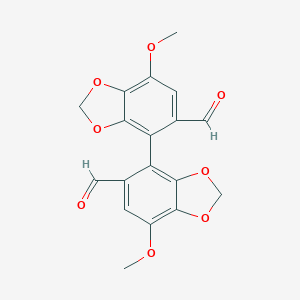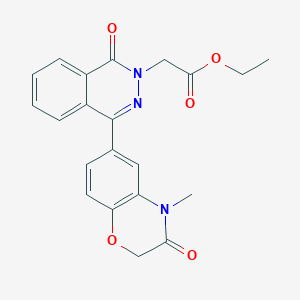
5,5'-Formyl-7,7'-methoxy-4,4'-bis(1,3-benzodioxole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'5,5'-Formyl-7,7'-methoxy-4,4'-bis(1,3-benzodioxole)' is a chemical compound with a molecular formula of C22H16O6. It is also known as MDBD, and it has been found to have potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of MDBD is not fully understood, but it is believed to be related to its electron-transporting properties. MDBD has been shown to have a high electron mobility, which makes it an effective material for use in electronic devices.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of MDBD. However, it has been found to be non-toxic and non-carcinogenic in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
MDBD has several advantages for use in lab experiments, including its high electron mobility and its non-toxic nature. However, it also has some limitations, including its high cost and the difficulty in synthesizing large quantities of the compound.
Orientations Futures
MDBD has potential applications in a variety of fields, including organic electronics, materials science, and biochemistry. Some future directions for research on MDBD include:
1. Investigating the use of MDBD in other electronic devices, such as field-effect transistors (FETs) and sensors.
2. Developing new synthesis methods for MDBD that are more cost-effective and scalable.
3. Studying the interactions of MDBD with metal ions and exploring its potential as a fluorescent probe for other analytes.
4. Investigating the use of MDBD in biomedical applications, such as drug delivery and imaging.
5. Exploring the potential of MDBD as a catalyst for organic reactions.
Conclusion:
MDBD is a chemical compound that has potential applications in scientific research, particularly in the field of organic electronics. It has been synthesized using various methods and has been studied for its electron-transporting properties. While there is limited information available on its biochemical and physiological effects, MDBD has been found to be non-toxic in animal studies. Future research on MDBD could lead to new applications in a variety of fields.
Méthodes De Synthèse
MDBD has been synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The most common method for synthesizing MDBD is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 1,3-benzodioxole-5-boronic acid with 4,4'-dibromo-2,2'-bismethoxybenzene in the presence of a palladium catalyst.
Applications De Recherche Scientifique
MDBD has been found to have potential applications in scientific research, particularly in the field of organic electronics. It has been used as an electron-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). MDBD has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Nom du produit |
5,5'-Formyl-7,7'-methoxy-4,4'-bis(1,3-benzodioxole) |
|---|---|
Formule moléculaire |
C18H14O8 |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
4-(5-formyl-7-methoxy-1,3-benzodioxol-4-yl)-7-methoxy-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C18H14O8/c1-21-11-3-9(5-19)13(17-15(11)23-7-25-17)14-10(6-20)4-12(22-2)16-18(14)26-8-24-16/h3-6H,7-8H2,1-2H3 |
Clé InChI |
NETXKYSBVFQWBE-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C(=C1)C=O)C3=C4C(=C(C=C3C=O)OC)OCO4)OCO2 |
SMILES canonique |
COC1=C2C(=C(C(=C1)C=O)C3=C4C(=C(C=C3C=O)OC)OCO4)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide](/img/structure/B304637.png)

![3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B304640.png)


![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304646.png)
![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304647.png)


![1,4-Dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinoxaline-8-sulfonamide](/img/structure/B304655.png)
![4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304661.png)
![Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304662.png)
![3-[2-(Benzenesulfonyl)acetyl]chromen-2-one](/img/structure/B304663.png)
